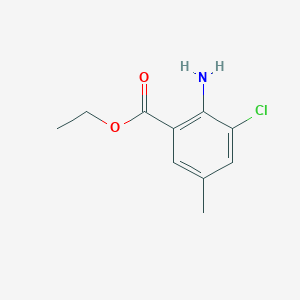
1-(3-Ethylphenyl)-1h-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl group attached to the third position of the phenyl ring and a carboxylic acid group attached to the pyrazole ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-ethylphenylhydrazine and ethyl acetoacetate.
Reaction Steps: The reaction involves the condensation of 3-ethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality.
Catalysts: Catalysts such as acids or bases may be used to enhance the reaction rate and yield.
Safety Measures: Proper safety measures are implemented to handle hazardous chemicals and to ensure the safety of workers.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: The pyrazole ring can undergo reduction reactions to form reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions are typically carried out using nitric acid (HNO3) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Nitro- or halogenated phenyl derivatives.
科学研究应用
Chemistry: 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis for the preparation of various pyrazole derivatives.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune and inflammatory responses.
相似化合物的比较
Similar Compounds: Other pyrazole derivatives, such as 1-phenyl-1H-pyrazole-3-carboxylic acid and 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Uniqueness: 1-(3-ethylphenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile contribute to its importance in both research and industry.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
1-(3-ethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-4-3-5-10(8-9)14-7-6-11(13-14)12(15)16/h3-8H,2H2,1H3,(H,15,16) |
InChI 键 |
SZWOVCOXGZTOPU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)N2C=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)

![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)



![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)

![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B15325375.png)



